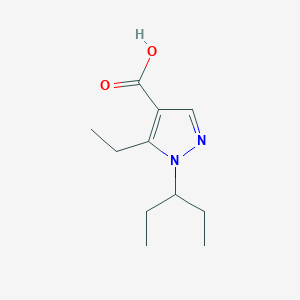
5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1249165-87-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on summarizing its biological activity, including anti-inflammatory properties, analgesic effects, and other pharmacological implications based on recent research findings.
The compound has a molecular formula of and a molecular weight of approximately 222.29 g/mol. Its structure features a pyrazole ring, which is known for various biological activities, particularly in anti-inflammatory and analgesic contexts.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A review by Sivaramakarthikeyan et al. (2022) highlighted that certain substituted pyrazole derivatives demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity index for some compounds reached values as high as 353.8, indicating a strong preference for inhibiting COX-2 over COX-1, thus potentially reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.034 | 0.052 | 1.53 |
| Compound B | 0.010 | 0.001 | 10 |
| 5-Ethyl-Pyrazole | TBD | TBD | TBD |
Note: TBD indicates that specific values for this compound were not provided in the reviewed literature.
Analgesic Effects
In addition to anti-inflammatory properties, the compound's analgesic effects have been explored. Studies have shown that certain pyrazole derivatives can produce significant analgesic activity comparable to standard analgesics like diclofenac sodium. The analgesic activity is often assessed using various models, including the acetic acid-induced writhing test and formalin test in rodents .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including those structurally related to this compound:
- Study on COX Inhibition : A study published in Medicinal Chemistry Letters evaluated multiple pyrazole derivatives for their ability to inhibit COX enzymes. The most potent compounds showed IC50 values significantly lower than traditional NSAIDs, suggesting a promising therapeutic profile .
- Safety Profile Assessment : Histopathological examinations conducted on animal models revealed minimal degenerative changes in organs such as the stomach and liver following treatment with selected pyrazole derivatives, indicating their potential safety for gastrointestinal health .
- Antiproliferative Activity : Another study assessed the antiproliferative effects of pyrazoles on cancer cell lines, demonstrating that certain derivatives could inhibit cell growth effectively under hypoxic conditions, which is relevant for targeting tumor microenvironments .
Eigenschaften
IUPAC Name |
5-ethyl-1-pentan-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-8(5-2)13-10(6-3)9(7-12-13)11(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZSHSSGGFBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C(CC)CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















